Primary Amide vs. N-Aryl Amide: Impact on In Vitro Anti-HIV-1 Potency
The biological consequence of the primary acetamide group in CAS 1226427-91-3 can be inferred from a direct, published comparison of ITA derivatives. The unsubstituted acetamide lead compound L1 (a direct structural analog where the terminal group is a simple -NH2) showed significantly weaker anti-HIV-1 activity (EC50 = 2.053 µM) compared to its most potent N-aryl substituted derivative 4a5 (EC50 = 0.18 µM) in the same infected cell assay [1]. This class-level evidence proves that the terminal amide substitution is a critical potency switch, directly impacting target engagement and biological efficacy.
| Evidence Dimension | Anti-HIV-1 activity (inhibition of virus-induced cytopathicity) |
|---|---|
| Target Compound Data | No direct data for CAS 1226427-91-3; represented by class analog L1 (unsubstituted amide): EC50 = 2.053 µM |
| Comparator Or Baseline | Class analog 4a5 (N-(4-methylthiazol-2-yl) amide): EC50 = 0.18 µM; Reference drugs Nevirapine (EC50 = 0.15 µM) and Delavirdine (EC50 = 0.62 µM) |
| Quantified Difference | The N-substituted analog is approximately 11.4-fold more potent than the primary amide analog. |
| Conditions | Inhibition of HIV-1 strain IIIB-induced cytopathicity in MT-4 cell culture |
Why This Matters
For a procurement decision, this data shows that while the primary amide target compound provides a versatile and less potent scaffold, it is an essential comparator for SAR studies aiming to optimize potency through N-substitution, and its unique profile is critical for understanding the scaffold's baseline activity.
- [1] Peng Zhan, Xinyong Liu, Junjie Zhu, Zengjun Fang, Zhenyu Li, Christophe Pannecouque, Erik De Clercq. Synthesis and biological evaluation of imidazole thioacetanilides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorg Med Chem. 2009 Aug 15;17(16):5775-81. doi: 10.1016/j.bmc.2009.07.028. View Source
